3-O-Methyltolcapone

概要

説明

作用機序

生化学分析

Biochemical Properties

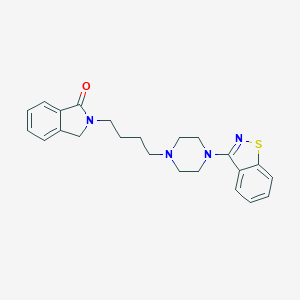

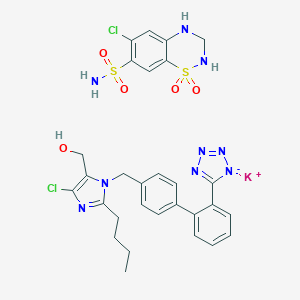

3-O-Methyltolcapone is known to interact with TTR, an amyloidogenic homotetramer involved in the transport of thyroxine in blood and cerebrospinal fluid . It acts as a potent inhibitor of TTR amyloidogenesis . The compound binds to both T4 binding sites of TTR, leading to effective TTR tetramer stabilization .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a TTR stabilizer . By inhibiting TTR amyloidogenesis, it prevents the pathological aggregation of TTR that can accumulate in several organs . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with TTR . It occupies both T4 binding sites of TTR, leading to effective TTR tetramer stabilization . This prevents the destabilization of the TTR tetramer, which can lead to pathological aggregation .

Temporal Effects in Laboratory Settings

It is known that the compound has a high degree of TTR stabilization .

Metabolic Pathways

This compound is expected to be protected from the metabolic glucuronidation that is responsible for the lability of tolcapone in the organism

準備方法

スコピン塩酸塩は、いくつかの方法によって合成することができます。 一般的な方法の1つは、スコポラミンを加水分解することです . 別の方法は、N-メトキシカルボニルピロールと1,1,3,3-テトラブロモアセトンから始まる3段階のプロセスです。 試薬は[4+3]環状付加で結合され、次にジイソブチルアルミニウムヒドリドによるジアステレオ選択的還元が行われ、最後にトリフルオロ過酢酸によるプリレジャエフエポキシ化が行われます . 工業的な製造方法は、多くの場合、水素化ホウ素ナトリウムを用いたスコポラミンのエステル還元を行い、反応混合物に塩酸を加えてスコピン塩酸塩を得る方法で行われます .

化学反応解析

スコピン塩酸塩は、以下のものを含む様々な化学反応を起こします。

酸化: スコピンは酸化されてスコピンN-オキシドを形成することができます。

これらの反応に使用される一般的な試薬には、還元のための水素化ホウ素ナトリウムとエポキシ化のためのトリフルオロ過酢酸が含まれます . これらの反応から生成される主な生成物には、スコピンN-オキシドと様々なスコピン誘導体が含まれます .

科学研究における用途

スコピン塩酸塩は、科学研究において幅広い用途があります。

化学反応の分析

Scopine hydrochloride undergoes various chemical reactions, including:

Oxidation: Scopine can be oxidized to form scopine N-oxide.

Reduction: Reduction of scopolamine to scopine using sodium borohydride.

Substitution: Scopine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and trifluoroperacetic acid for epoxidation . Major products formed from these reactions include scopine N-oxide and various scopine derivatives .

科学的研究の応用

Scopine hydrochloride has a wide range of scientific research applications:

類似化合物との比較

特性

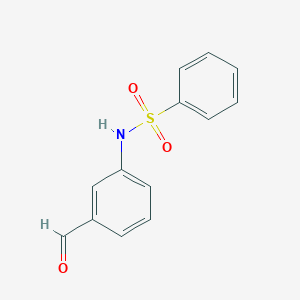

IUPAC Name |

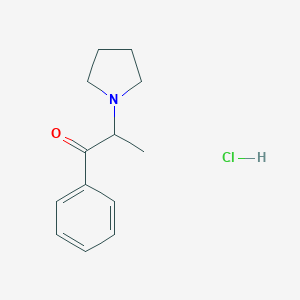

(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNSNEJUGBEWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158826 | |

| Record name | 3-O-Methyltolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134612-80-9 | |

| Record name | 3-O-Methyltolcapone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methyltolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLTOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-O-Methyltolcapone interact with its target transthyretin (TTR), and what are the downstream effects?

A1: this compound binds to the thyroxine (T4) binding sites of the TTR tetramer. [, ] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers. [] The dissociation of TTR tetramers is the crucial first step in the amyloidogenic cascade, leading to the formation of amyloid fibrils associated with transthyretin amyloidosis. [] By stabilizing the TTR tetramer, this compound effectively inhibits TTR amyloidogenesis. []

Q2: What is known about the pharmacokinetic profile of this compound compared to its parent compound, tolcapone?

A2: this compound is a major metabolite of tolcapone, formed through 3-O-methylation. [] While tolcapone is primarily metabolized through glucuronidation, leading to a relatively short half-life, this compound exhibits a longer half-life. [] This longer half-life contributes to the prolonged excretion of tolcapone and its metabolites. []

Q3: How does the lipophilicity of this compound and its analogues relate to their potential as therapeutics for TTR amyloidosis?

A3: this compound and its lipophilic analogues exhibit improved stability against metabolic glucuronidation compared to tolcapone. [] This increased stability is attributed to their lipophilic nature. [] Furthermore, their lipophilicity enables these compounds to effectively cross the blood-brain barrier, making them promising candidates for inhibiting TTR amyloidogenesis in the cerebrospinal fluid, a crucial aspect for addressing TTR amyloidosis with central nervous system involvement. [, ]

Q4: What evidence suggests that this compound can reach relevant therapeutic targets in the central nervous system?

A4: A study involving patients with hereditary transthyretin amyloidosis demonstrated that orally administered tolcapone leads to detectable levels of both tolcapone and this compound in the cerebrospinal fluid (CSF). [] This finding indicates that both the parent drug and its metabolite can cross the blood-brain barrier, a crucial requirement for targeting TTR amyloidogenesis in the central nervous system. []

Q5: What in vitro assays have been used to characterize the activity of this compound and its analogues against TTR amyloidogenesis?

A5: Researchers have utilized immunoblotting assays to assess the ability of this compound and its analogues to stabilize TTR. [] These assays measure the levels of TTR monomers and tetramers under semi-denaturing conditions, providing insights into the compounds' efficacy in preventing TTR tetramer dissociation and subsequent amyloid formation. [, ] Additionally, calorimetric studies have been employed to investigate the binding interactions between these compounds and TTR, confirming their occupancy of T4 binding sites within the TTR tetramer. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)